molecular formula C6H2ClF4N B11722166 2-Chloro-3,4,5,6-tetrafluoroaniline

2-Chloro-3,4,5,6-tetrafluoroaniline

Cat. No.: B11722166
M. Wt: 199.53 g/mol
InChI Key: DCEVXDRTLUQJSC-UHFFFAOYSA-N
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Description

2-Chloro-3,4,5,6-tetrafluoroaniline is an organofluorine compound with the molecular formula C6H2ClF4NH2 It is a derivative of aniline where the hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3,4,5,6-tetrafluoroaniline typically involves the ammonolysis of chloropentafluorobenzene. This reaction can be carried out both in the presence and absence of copper (I) salt. In the absence of copper (I) salt, the reaction yields fluorine substitution products, whereas in the presence of copper (I) salt, the chlorine atom is replaced .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4,5,6-tetrafluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3,4,5,6-tetrafluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Potential use in the development of bioactive molecules due to its unique fluorine content.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4,5,6-tetrafluoroaniline involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrafluoroaniline
  • 2,3,5,6-Tetrafluoroaniline
  • 4-Chloro-2,3,5,6-tetrafluoroaniline

Comparison: 2-Chloro-3,4,5,6-tetrafluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-3,4,5,6-tetrafluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEVXDRTLUQJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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